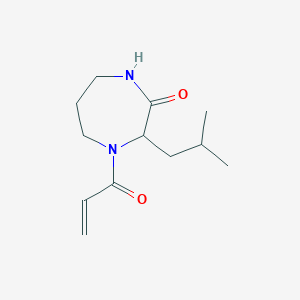
3-(2-Methylpropyl)-4-(prop-2-enoyl)-1,4-diazepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methylpropyl)-4-(prop-2-enoyl)-1,4-diazepan-2-one is a chemical compound that belongs to the class of diazepanes. It is also known as Ro 15-4513, and it has been extensively used in scientific research due to its unique properties. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
3-(2-Methylpropyl)-4-(prop-2-enoyl)-1,4-diazepan-2-one has been extensively used in scientific research due to its unique properties. The compound is a selective antagonist of the benzodiazepine site of the GABAA receptor. It has been used to study the mechanism of action of benzodiazepines and their effects on the central nervous system. The compound has also been used to study the role of GABAA receptors in the regulation of anxiety, sleep, and memory.
Mecanismo De Acción
3-(2-Methylpropyl)-4-(prop-2-enoyl)-1,4-diazepan-2-one is a selective antagonist of the benzodiazepine site of the GABAA receptor. It binds to the receptor and prevents the binding of benzodiazepines to the receptor. The GABAA receptor is a ligand-gated ion channel that is responsible for the inhibitory neurotransmission in the central nervous system. The binding of GABA to the receptor opens the ion channel, allowing the influx of chloride ions and hyperpolarization of the neuron. The binding of benzodiazepines to the receptor enhances the binding of GABA to the receptor, leading to increased inhibitory neurotransmission. The antagonist activity of 3-(2-Methylpropyl)-4-(prop-2-enoyl)-1,4-diazepan-2-one prevents the binding of benzodiazepines to the receptor, leading to decreased inhibitory neurotransmission.
Efectos Bioquímicos Y Fisiológicos
3-(2-Methylpropyl)-4-(prop-2-enoyl)-1,4-diazepan-2-one has been shown to have a range of biochemical and physiological effects. The compound has been shown to decrease anxiety and induce sleep in animal models. It has also been shown to impair memory and learning in animal models. The compound has been shown to have a low toxicity profile and has been used in a range of in vitro and in vivo experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-Methylpropyl)-4-(prop-2-enoyl)-1,4-diazepan-2-one has several advantages and limitations for lab experiments. The compound has a high selectivity for the benzodiazepine site of the GABAA receptor, making it a useful tool for studying the mechanism of action of benzodiazepines. The compound has also been shown to have a low toxicity profile, making it safe for use in in vitro and in vivo experiments. However, the compound has a relatively short half-life, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on 3-(2-Methylpropyl)-4-(prop-2-enoyl)-1,4-diazepan-2-one. The compound has been extensively studied for its mechanism of action, but there is still much to learn about the effects of the compound on the central nervous system. Future research could focus on the effects of the compound on different subtypes of GABAA receptors and the role of the compound in the regulation of anxiety, sleep, and memory. The compound could also be used in the development of new drugs for the treatment of anxiety disorders and other neurological conditions.
Métodos De Síntesis
The synthesis of 3-(2-Methylpropyl)-4-(prop-2-enoyl)-1,4-diazepan-2-one involves the reaction of 2-methyl-2-propen-1-ol with ethyl chloroformate to form ethyl 2-methyl-2-propen-1-yl carbonate. The ethyl 2-methyl-2-propen-1-yl carbonate is then reacted with 1,4-diazepane-2,5-dione to form 3-(2-Methylpropyl)-4-(prop-2-enoyl)-1,4-diazepan-2-one. The synthesis method is relatively simple and has been widely used in scientific research.
Propiedades
IUPAC Name |
3-(2-methylpropyl)-4-prop-2-enoyl-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-4-11(15)14-7-5-6-13-12(16)10(14)8-9(2)3/h4,9-10H,1,5-8H2,2-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEYMNDPMDIBAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NCCCN1C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylpropyl)-4-(prop-2-enoyl)-1,4-diazepan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Dimethylsulfamoyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2650334.png)
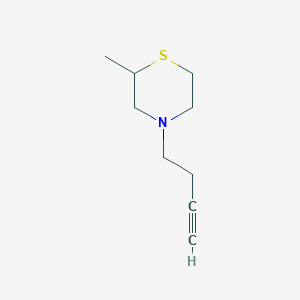
![8-((2-Fluorophenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2650337.png)
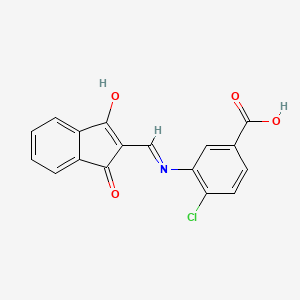
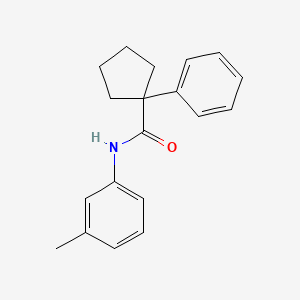
![(4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B2650340.png)
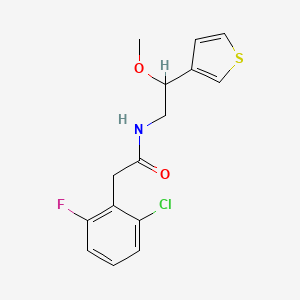
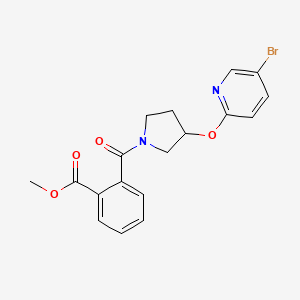
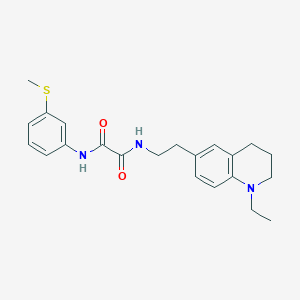
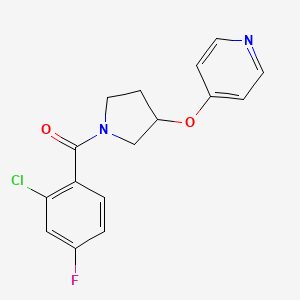
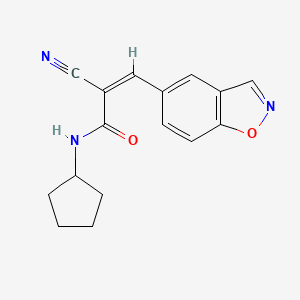
![6-((2,5-Dimethoxyphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2650349.png)
![3-[(2S)-Piperidin-2-yl]-1,2-oxazole;hydrochloride](/img/structure/B2650351.png)
![N-[2-[3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-chlorobenzamide](/img/structure/B2650352.png)